DOTA-Octreotide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DOTA-Octreotide is a compound that combines the somatostatin analogue octreotide with the chelating agent DOTA (tetraxetan). This compound is primarily used in the field of nuclear medicine for imaging and therapy of neuroendocrine tumors. The combination of DOTA with octreotide allows for the stable binding of radiometals, making it a valuable tool for both diagnostic and therapeutic purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DOTA-Octreotide involves the conjugation of the DOTA chelator to the octreotide peptide. This process typically begins with the solid-phase synthesis of octreotide, followed by the attachment of DOTA. The reaction conditions often include the use of coupling agents such as HATU or EDCI, and the reaction is carried out in a suitable solvent like DMF or DMSO .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process is optimized to ensure high yield and purity. The use of automated peptide synthesizers and purification methods such as HPLC are common in the industrial setting .
化学反应分析
Types of Reactions
DOTA-Octreotide undergoes various chemical reactions, including:
Chelation: The DOTA moiety can chelate radiometals such as Gallium-68, Lutetium-177, and Yttrium-90.
Common Reagents and Conditions
Substitution: Uses reagents like Fmoc-protected amino acids and coupling agents under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions are radiolabeled this compound complexes, which are used for imaging and therapeutic applications .
科学研究应用
DOTA-Octreotide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying chelation chemistry and radiolabeling techniques.
Medicine: Widely used in the diagnosis and treatment of neuroendocrine tumors through positron emission tomography (PET) and peptide receptor radionuclide therapy (PRRT)
Industry: Employed in the development of new radiopharmaceuticals and imaging agents.
作用机制
DOTA-Octreotide exerts its effects by binding to somatostatin receptors, which are overexpressed in many neuroendocrine tumors. The binding of the radiolabeled compound to these receptors allows for targeted imaging and therapy. The molecular targets include somatostatin receptor subtypes 2 and 5, and the pathways involved include inhibition of adenylate cyclase and modulation of calcium channels .
相似化合物的比较
Similar Compounds
DOTA-TATE: Another somatostatin analogue conjugated with DOTA, used for similar diagnostic and therapeutic purposes.
Uniqueness
DOTA-Octreotide is unique in its specific binding affinity for somatostatin receptor subtypes 2 and 5, making it highly effective for targeting neuroendocrine tumors. Its ability to form stable complexes with various radiometals also adds to its versatility and effectiveness in both imaging and therapy .
属性
分子式 |
C65H92N14O17S2 |
---|---|
分子量 |
1405.6 g/mol |
IUPAC 名称 |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C65H92N14O17S2/c1-40(81)51(37-80)72-64(95)53-39-98-97-38-52(73-60(91)48(29-42-13-5-3-6-14-42)68-54(83)33-76-21-23-77(34-55(84)85)25-27-79(36-57(88)89)28-26-78(24-22-76)35-56(86)87)63(94)70-49(30-43-15-7-4-8-16-43)61(92)71-50(31-44-32-67-46-18-10-9-17-45(44)46)62(93)69-47(19-11-12-20-66)59(90)75-58(41(2)82)65(96)74-53/h3-10,13-18,32,40-41,47-53,58,67,80-82H,11-12,19-31,33-39,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,95)(H,73,91)(H,74,96)(H,75,90)(H,84,85)(H,86,87)(H,88,89)/t40-,41-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 |
InChI 键 |
JROUKVAZUFLIQV-QFUARKCRSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |
规范 SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。